Zinc selenite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

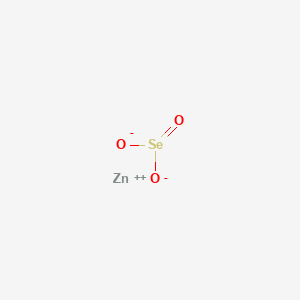

Zinc selenite is an inorganic compound composed of zinc and selenium, with the chemical formula ZnSeO₃. It is a white crystalline solid that is relatively rare in nature. This compound is known for its unique properties, including its role in various chemical reactions and its applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zinc selenite can be synthesized through several methods. One common method involves the reaction of zinc oxide with selenious acid. The reaction is typically carried out in an aqueous solution at elevated temperatures to ensure complete dissolution and reaction of the reactants. The chemical equation for this reaction is:

ZnO+H2SeO3→ZnSeO3+H2O

Industrial Production Methods: In industrial settings, this compound is often produced through a hydrothermal synthesis process. This method involves the use of high-pressure and high-temperature conditions to facilitate the reaction between zinc salts and selenite ions. The resulting product is then purified through crystallization and filtration techniques.

Análisis De Reacciones Químicas

Types of Reactions: Zinc selenite undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form zinc selenate (ZnSeO₄) in the presence of strong oxidizing agents.

Reduction: It can be reduced to elemental selenium and zinc oxide when treated with reducing agents.

Substitution: this compound can participate in substitution reactions where the selenite ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like hydrogen gas or sodium borohydride.

Substitution: Various anions such as sulfate or phosphate in aqueous solutions.

Major Products Formed:

Oxidation: Zinc selenate (ZnSeO₄)

Reduction: Elemental selenium (Se) and zinc oxide (ZnO)

Substitution: Compounds like zinc sulfate (ZnSO₄) or zinc phosphate (Zn₃(PO₄)₂)

Aplicaciones Científicas De Investigación

Agricultural Applications

Biofortification of Crops

Zinc selenite has been extensively studied for its role in biofortifying crops, particularly in enhancing the nutritional quality of food. Research indicates that the combined application of zinc and selenium significantly increases their concentrations in grains. For instance, a study demonstrated that foliar applications of zinc sulphate and selenite improved the zinc and selenium content in wheat, leading to enhanced bioavailability for human consumption .

Table 1: Effects of this compound on Crop Nutritional Content

| Crop Type | Application Method | Increase in Zn (mg/kg) | Increase in Se (mg/kg) |

|---|---|---|---|

| Wheat | Foliar | 58.3 - 77.9 | 0.30 - 0.74 |

| Strawberry | Soil/Foliar | Significant increase | Enhanced biofortification |

| Maize | Foliar | 1.2 - 2.4-fold | Cost-efficient yield enhancement |

Biomedical Applications

Antioxidant and Antimicrobial Properties

This compound nanoparticles have shown promising results as therapeutic agents due to their low toxicity and significant biological activity. A recent study highlighted the synthesis of biogenic zinc selenide nanoparticles using plant extracts, which exhibited approximately 90.6% antioxidant and antibacterial activity against various bacterial strains . This suggests potential applications in treating infections and as a bioactive compound in pharmaceuticals.

Table 2: Antibacterial Activity of ZnSe Nanoparticles

| Bacterial Strain | Inhibition Percentage (%) at 100 µg/ml |

|---|---|

| Pseudomonas aeruginosa | 90.6 |

| Candida glabrata | Highest inhibition |

| Escherichia coli | Moderate inhibition |

Material Science Applications

Photocatalysis

This compound is also being explored for its photocatalytic properties, particularly in environmental remediation. Novel biosynthesized ZnSeO₃ photocatalysts have been developed for the degradation of organic pollutants like oxytetracycline and Rhodamine B dye . These materials demonstrate effective photocatalytic activity under light irradiation, making them suitable for wastewater treatment applications.

Case Studies

Case Study 1: Biofortification Impact on Human Nutrition

A study conducted on wheat crops treated with this compound revealed that the grain's selenium content increased significantly, resulting in better dietary intake for consumers. The estimated daily absorbed zinc from these grains was enhanced by up to 2.4 times compared to untreated crops . This underscores the importance of this compound in addressing micronutrient deficiencies.

Case Study 2: Antimicrobial Efficacy of ZnSe Nanoparticles

In laboratory settings, biogenic ZnSe nanoparticles were tested against common pathogens, showing remarkable antibacterial properties with minimal cytotoxicity to human cells . This positions this compound as a viable candidate for developing new antimicrobial therapies.

Mecanismo De Acción

The mechanism of action of zinc selenite involves its interaction with various molecular targets and pathways. In biological systems, this compound can act as an antioxidant by neutralizing reactive oxygen species and protecting cells from oxidative damage. It can also influence cellular signaling pathways and gene expression, leading to various physiological effects.

Comparación Con Compuestos Similares

Zinc Selenide (ZnSe): A semiconductor material with applications in optoelectronics and infrared optics.

Zinc Sulfate (ZnSO₄): Commonly used as a dietary supplement and in various industrial processes.

Zinc Phosphate (Zn₃(PO₄)₂): Used as a corrosion-resistant coating for metals and in dental cements.

Comparison: Zinc selenite is unique due to its selenium content, which imparts distinct chemical and biological properties. Unlike zinc selenide, which is primarily used in electronic applications, this compound has broader applications in chemistry, biology, and medicine. Compared to zinc sulfate and zinc phosphate, this compound’s selenium component provides additional antioxidant and therapeutic benefits.

Actividad Biológica

Zinc selenite, a compound composed of zinc and selenium, has garnered attention for its biological activities, particularly in the fields of nutrition, medicine, and biotechnology. This article explores the biological effects of this compound, highlighting its antioxidant properties, potential therapeutic applications, and the mechanisms underlying its biological activity.

Overview of this compound

This compound is an inorganic compound that combines zinc with selenium in the form of selenite (ZnSeO3). Both zinc and selenium are essential trace elements that play crucial roles in various biological processes. Zinc is vital for immune function, protein synthesis, and DNA synthesis, while selenium is known for its antioxidant properties and involvement in thyroid hormone metabolism.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have demonstrated that it can enhance the activity of antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide dismutase (SOD). For instance, research indicates that supplementation with this compound leads to increased GPx activity and reduced levels of malondialdehyde (MDA), a marker of oxidative stress .

Table 1: Effects of this compound on Antioxidant Enzyme Activity

| Treatment | GPx Activity (U/mL) | MDA Levels (µM) |

|---|---|---|

| Control | 5.2 | 2.5 |

| This compound (50 µg) | 8.4 | 1.2 |

| This compound (100 µg) | 10.1 | 0.9 |

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogenic bacteria and fungi. A study reported that zinc selenide nanoparticles (ZnSe NPs), derived from this compound, exhibited approximately 90.6% antibacterial activity against multiple bacterial strains at a concentration of 100 µg/mL . This suggests that this compound could be utilized as a natural antimicrobial agent.

Table 2: Antimicrobial Efficacy of Zinc Selenide Nanoparticles

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 20 |

Cancer Therapeutics

Recent studies have highlighted the potential of this compound in cancer therapy. It has been observed to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). The IC50 values for anticancer activity against various cell lines have been documented, demonstrating its efficacy as a therapeutic agent .

Table 3: IC50 Values for this compound Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HTB-9 | 14.16 |

| SW742 | 8.03 |

| HF | 35.35 |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : this compound enhances the expression of genes involved in antioxidant defense, leading to increased levels of glutathione and other protective molecules.

- Metal Chelation : It can chelate heavy metals, reducing their toxicity and bioavailability in biological systems.

- Immune Modulation : Zinc plays a crucial role in modulating immune responses, while selenium enhances the immune system's ability to combat infections.

- Induction of Apoptosis : In cancer cells, this compound promotes apoptosis through ROS generation and modulation of signaling pathways involved in cell survival.

Case Studies

Several case studies have investigated the effects of this compound on human health:

- A clinical trial demonstrated that supplementation with this compound improved immune function in elderly individuals by enhancing T-cell proliferation and cytokine production.

- Another study focused on patients with chronic renal failure showed that this compound supplementation led to significant improvements in oxidative stress markers and overall health status.

Propiedades

Número CAS |

13597-46-1 |

|---|---|

Fórmula molecular |

H2O3SeZn |

Peso molecular |

194.4 g/mol |

Nombre IUPAC |

selenous acid;zinc |

InChI |

InChI=1S/H2O3Se.Zn/c1-4(2)3;/h(H2,1,2,3); |

Clave InChI |

XLXXAHOGINUPOD-UHFFFAOYSA-N |

SMILES |

[O-][Se](=O)[O-].[Zn+2] |

SMILES canónico |

O[Se](=O)O.[Zn] |

Key on ui other cas no. |

13597-46-1 |

Pictogramas |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Sinónimos |

selenious acid, zinc salt (1:1) zinc selenite |

Origen del producto |

United States |

Q1: What is the molecular formula and weight of zinc selenite?

A1: The molecular formula of this compound is ZnSeO3, and its molecular weight is 208.39 g/mol.

Q2: What is the crystal structure of β-zinc selenite?

A2: β-Zinc selenite crystallizes in the orthorhombic space group Pbca. Its structure consists of layers formed by Zn2O8 dimers, where each dimer shares four vertices with neighboring ones. These layers are linked by (SeO3)2− groups to create an open framework. [, ]

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Several techniques are employed, including:

- FT-IR Spectroscopy: Identifies functional groups and vibrational modes within the compound. []

- UV-Vis Diffuse Reflectance Spectroscopy: Determines the optical band gap and electronic transitions. []

- Raman Spectroscopy: Analyzes vibrational modes and structural changes, especially in nanocrystals. []

Q4: Can this compound nanostructures be synthesized within templates, and if so, what methods are used?

A4: Yes, this compound nanostructures can be synthesized within SiO2/Si track templates. Both chemical and electrochemical deposition methods have been explored, with the latter proving more effective. []

Q5: Does this compound exhibit photocatalytic activity?

A5: Yes, this compound demonstrates photocatalytic properties, particularly in the degradation of organic dyes like indigo carmine. The efficiency of photodegradation can be influenced by factors such as dye concentration, catalyst amount, and pH. []

Q6: Have any computational chemistry studies been conducted on this compound?

A6: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the structural properties and electronic band structure of this compound compounds. []

Q7: Is there evidence suggesting a role for this compound in sensory transmission within the nervous system?

A7: Research suggests that zinc, potentially transported via this compound, plays a role in sensory transmission. Studies show the presence of this compound and metallothionein-III (MT-III), a zinc-binding protein, in rat primary afferent neurons, specifically in small-diameter neurons and lamina V of the spinal cord. []

Q8: Are there any developmental changes in zinc-positive thalamocortical terminals in the rat barrel cortex?

A8: Yes, a transient increase in zinc-positive thalamocortical terminals originating from the ventroposterior medial (VPM) and posterior nuclei (Po) of the thalamus is observed in the rat barrel cortex between postnatal days 9 and 13. This coincides with the development of whisking behavior, suggesting a role for zinc in sensory circuit refinement. []

Q9: What is the role of the posteromedial cortical nucleus of the amygdala in processing olfactory and vomeronasal information in mice, and how is this compound involved in studying this?

A9: The posteromedial cortical nucleus of the amygdala is suggested to integrate olfactory and vomeronasal information in mice. this compound, used as a tracer for zinc-enriched (putatively glutamatergic) projections, reveals connections between the posteromedial cortical nucleus of the amygdala and other brain regions involved in olfactory and vomeronasal processing, such as the accessory olfactory bulb, piriform cortex, and entorhinal cortex. []

Q10: What is the comparative toxicity of this compound to other inorganic contaminants in endangered fish species?

A10: In acute toxicity tests conducted on endangered fish species, including Colorado squawfish, razorback sucker, and bonytail, this compound displayed moderate to high toxicity. The rank order of toxicity from most to least toxic was vanadium = zinc > selenite > lithium = uranium > selenate > boron. []

Q11: Can prenatal lead exposure affect offspring learning, and can this compound offer protection?

A11: Studies on rats indicate that prenatal lead exposure can negatively impact offspring learning ability, possibly due to altered neurotransmitter levels in the cerebral cortex. Supplementing with a combination of vitamin C, zinc, and selenite shows potential in mitigating these adverse effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.